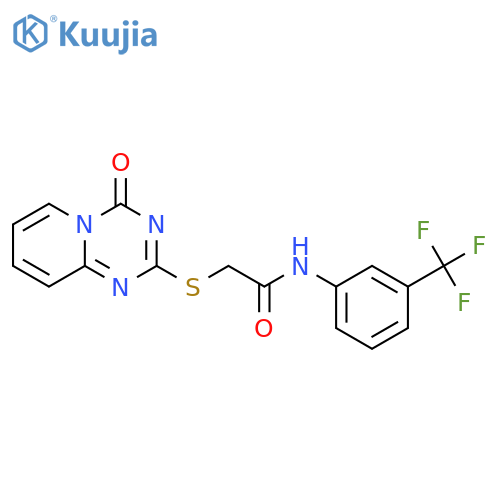

Cas no 896327-52-9 (2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide)

2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- AKOS024658794

- 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

- 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- 896327-52-9

- 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

- F2543-0054

- 2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide

-

- インチ: 1S/C16H11F3N4O2S/c17-16(18,19)10-4-3-5-11(8-10)20-13(24)9-26-14-21-12-6-1-2-7-23(12)15(25)22-14/h1-8H,9H2,(H,20,24)

- InChIKey: AIGZTXAAQGCZJS-UHFFFAOYSA-N

- SMILES: C(NC1=CC=CC(C(F)(F)F)=C1)(=O)CSC1=NC(=O)N2C=CC=CC2=N1

計算された属性

- 精确分子量: 380.05548127g/mol

- 同位素质量: 380.05548127g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 26

- 回転可能化学結合数: 4

- 複雑さ: 715

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.9

- トポロジー分子極性表面積: 99.4Ų

2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2543-0054-15mg |

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896327-52-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2543-0054-1mg |

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896327-52-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2543-0054-40mg |

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896327-52-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2543-0054-5μmol |

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896327-52-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2543-0054-2μmol |

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896327-52-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2543-0054-4mg |

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896327-52-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2543-0054-20μmol |

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896327-52-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2543-0054-25mg |

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896327-52-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2543-0054-5mg |

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896327-52-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2543-0054-50mg |

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896327-52-9 | 90%+ | 50mg |

$160.0 | 2023-05-16 |

2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 関連文献

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamideに関する追加情報

Introduction to 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide (CAS No. 896327-52-9)

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide, identified by its CAS number 896327-52-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a fused triazine ring system, which is known for its potential biological activities. The presence of both sulfur and nitrogen atoms in the triazine core, along with the trifluoromethyl substituent on the phenyl ring, imparts unique electronic and steric properties that make this molecule a promising candidate for further exploration in drug discovery.

The structural motif of 2-(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl)-N-3-(trifluoromethyl)phenylacetamide is reminiscent of several biologically active scaffolds that have been investigated in recent years. The pyrido[1,2-a][1,3,5]triazine core is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. For instance, derivatives of this scaffold have been reported to exhibit kinase inhibition properties, which are relevant in the treatment of cancers and inflammatory diseases. The incorporation of a sulfanyl group at the 2-position of the triazine ring enhances the molecule's solubility and bioavailability, making it more amenable for pharmacological studies.

In recent years, there has been a surge in interest regarding fluorinated aromatic compounds due to their enhanced metabolic stability and binding affinity. The presence of a trifluoromethyl group in the phenylacetamide moiety of this compound is particularly noteworthy. This substituent not only increases the lipophilicity of the molecule but also modulates its electronic properties, which can be crucial for achieving optimal receptor interactions. Such modifications are often employed to improve drug-like properties such as solubility, permeability, and metabolic stability.

The acetamide functional group at the N-position provides another layer of complexity to this compound's pharmacophore. Acetamides are well-known for their role as bioisosteres in drug design, often used to replace carboxylic acid or amide groups without significantly altering the overall biological activity. The N-substituted acetamide moiety in 2-(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl)-N-3-(trifluoromethyl)phenylacetamide could potentially serve as a hinge-binding region for protein targets, facilitating interactions that are critical for therapeutic efficacy.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the formation of the pyrido[1,2-a][1,3,5]triazine core through cyclization reactions followed by functionalization at the 2-position with a sulfanyl group. Subsequent introduction of the trifluoromethylphenylacetamide moiety involves nucleophilic substitution or other coupling reactions that must be carefully controlled to avoid side products. Advanced synthetic techniques such as flow chemistry or transition-metal-catalyzed reactions may be employed to enhance reaction efficiency and scalability.

Evaluation of the pharmacological potential of 896327-52-9 has been conducted through both computational modeling and experimental assays. Computational studies have predicted that this compound may exhibit binding affinity to certain enzymes and receptors implicated in diseases such as cancer and neurodegeneration. Molecular docking simulations have shown that the sulfanyl and trifluoromethyl groups are key interaction points with potential target proteins. These predictions provide a rational basis for further experimental validation.

In vitro studies have begun to explore the biological activity of derivatives similar to 2-(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl)-N-3-(trifluoromethyl)phenylacetamide. Initial results suggest that certain analogs exhibit inhibitory effects on specific kinases and other enzymes relevant to disease pathways. The trifluoromethyl group appears to play a critical role in enhancing potency by improving binding interactions with active sites. Additionally, the sulfanyl group contributes to favorable pharmacokinetic properties by increasing solubility and reducing metabolic clearance.

The development of novel therapeutic agents often involves iterative optimization based on structural modifications guided by biological data. Future studies on CAS No. 896327-52-9 may focus on exploring different substituents at various positions within the molecular framework to fine-tune its pharmacological profile. For instance, replacing or modifying the trifluoromethyl group with other fluorinated or non-fluorinated aryl groups could reveal new biological activities or improve selectivity against off-targets.

The impact of fluorine atoms on molecular properties is well-documented in pharmaceutical research. The electron-withdrawing nature of fluorine can enhance binding affinity through dipole interactions with polar residues in protein active sites. Additionally, fluorine atoms can influence metabolic stability by preventing hydrolysis or oxidation at susceptible positions within a molecule. These effects make fluorinated compounds particularly valuable in drug development efforts aimed at achieving prolonged half-lives and improved therapeutic outcomes.

The synthesis and characterization of 896327-52-9 also highlight advancements in synthetic methodologies that enable complex molecular architectures to be constructed efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have revolutionized heterocyclic chemistry by providing reliable routes to fused ring systems like those found in pyrido[1,2-a][1,3,5]triazines. Such methodologies are essential for producing libraries of compounds for high-throughput screening programs aimed at identifying lead candidates for further development.

In conclusion,2-(4-oxyo4H-pyrido[12a][135]trizin22lyl)sulfanylm-N33(trifluormetil)fenilacetamida, CAS No.  a; Thro

896327-52-9 (2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide) Related Products

- 2227783-52-8(rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol)

- 1868256-46-5((3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid)

- 4674-50-4(Nootkatone)

- 2680868-14-6(methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate)

- 1049874-46-5(5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid)

- 2227777-42-4(4-bromo-3-(3R)-3-hydroxybutylbenzonitrile)

- 2411298-68-3(2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine)

- 2137663-70-6(4-Piperidinecarboxylic acid, 1-[5-[(methylamino)methyl]-2-furanyl]-)

- 1780973-14-9(1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-)

- 2171650-49-8(2-amino-4-hydroxy-4-methylpentanamide)